molecular formula C10H11BrN2O B1527243 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one CAS No. 1248020-27-0

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one

Cat. No. B1527243
CAS RN: 1248020-27-0
M. Wt: 255.11 g/mol
InChI Key: CRPVKUNCTUOQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.12 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring attached to a 3-bromophenyl group and an amino group .

Scientific Research Applications

Drug Development and Inhibition Studies

The structural similarity of “3-Amino-1-(3-bromophenyl)pyrrolidin-2-one” to other bromophenyl compounds suggests its potential use in drug development, particularly as an inhibitor in pharmacological studies. For instance, related compounds have been studied for their inhibitory effects on enzymes like myeloperoxidase (MPO), which are significant in assessing chronic inflammatory diseases .

Anticancer Research

Compounds with bromophenyl groups have been synthesized and evaluated for their anticancer activities. The presence of the 3-bromophenyl moiety in the structure of “3-Amino-1-(3-bromophenyl)pyrrolidin-2-one” might contribute to anticancer properties, making it a candidate for synthesis and testing against various cancer cell lines .

Neurotoxicity Studies

Bromophenyl derivatives have been investigated for their neurotoxic potentials. The compound could be used to study neurotoxic effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels, which are indicators of oxidative stress in the brain .

Synthesis of Anticancer Agents

The amino group in “3-Amino-1-(3-bromophenyl)pyrrolidin-2-one” could facilitate the synthesis of triazole derivatives, which have been shown to possess anticancer properties. This suggests a potential application in synthesizing new anticancer agents with improved efficacy .

Safety and Hazards

The safety information for 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-1-(3-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPVKUNCTUOQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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